2-Chloro-2-butene

Overview

Description

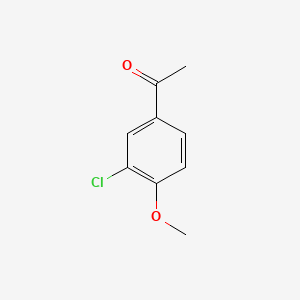

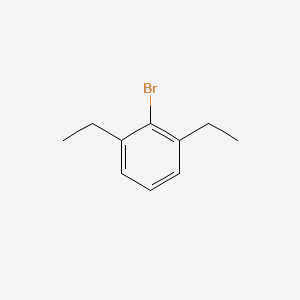

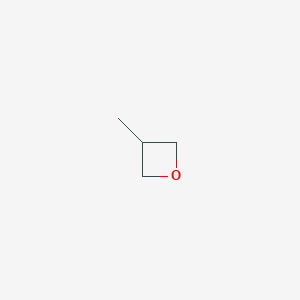

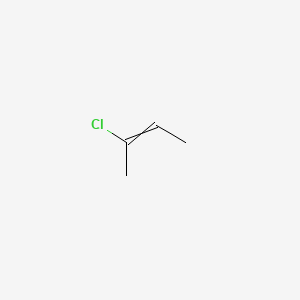

2-Chloro-2-butene is a chemical compound with the formula C4H7Cl . It has a molecular weight of 90.551 . It has several stereoisomers, including 2-Butene, 2-chloro-, (E)- and 2-Butene, 2-chloro-, (Z)- .

Synthesis Analysis

2-Chloro-2-butene can be synthesized through the addition of hydrochloric acid to 2-butene . The reaction is two-step, with the pi electrons attacking the chloride hydrogen, which forms a chloride nucleophile. In the second step, the nucleophile attacks the carbocation generated in the first step .

Molecular Structure Analysis

The molecular structure of 2-Chloro-2-butene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s configuration .

Chemical Reactions Analysis

The reaction of 2-Chloro-2-butene involves the formula: C4H8Cl2 = C4H7Cl + HCl . This reaction was studied at 454 K .

Physical And Chemical Properties Analysis

2-Chloro-2-butene has a boiling point of 334.65 K . It is a highly flammable liquid and vapor .

Scientific Research Applications

Catalytic Reactions and Isomerization Studies : Noller, Hantsche, and Andréu (1965) found that the reaction of 2,3-dichlorobutane on various catalysts produces cis- and trans-2-chloro-2-butene among other products, indicating its role in catalytic reactions and isomerization processes (Noller, Hantsche, & Andréu, 1965).

Chemical Reaction Dynamics and Stereochemistry : Kaiser et al. (2007) conducted detailed studies on the reaction dynamics and stereochemistry of chlorine atoms with cis- and trans-2-butene, providing insights into the chemical behavior of related compounds including 2-Chloro-2-butene (Kaiser et al., 2007).

Unimolecular Dissociation Studies : McCunn et al. (2005) investigated the unimolecular dissociation of the 2-buten-2-yl radical, formed by photolysis of 2-Chloro-2-butene. This research contributes to understanding the photolytic behavior of chlorinated compounds (McCunn et al., 2005).

Dechlorination in Industrial Processes : Lee et al. (2013) explored the dechlorination of 2-Chloro-2-butene in C5 oil through catalytic reactions, highlighting its role in refining processes and industrial applications (Lee et al., 2013).

Polymerization Processes : Pullan, Liu, and Topham (2013) demonstrated controlled polymerization of 2-chloro-1,3-butadiene, a compound closely related to 2-Chloro-2-butene, indicating its potential in polymer chemistry (Pullan, Liu, & Topham, 2013).

Spectroscopic Analysis and Rotational Isomerism : Crowder and Smyrl (1971) conducted spectroscopic analysis of 2-chloro-1-butene, which shares similarities with 2-Chloro-2-butene, providing data on rotational isomerism and vibrational properties (Crowder & Smyrl, 1971).

Carcinogenicity Studies : Melnick et al. (1999) investigated the multiple organ carcinogenicity of chloroprene (2-chloro-1,3-butadiene), a structurally similar compound to 2-Chloro-2-butene, in animals, contributing to our understanding of the health effects of chlorinated compounds (Melnick et al., 1999).

Mechanism of Action

In terms of pharmacokinetics, properties such as absorption, distribution, metabolism, and excretion (ADME) would again depend on the specific context, including the route of exposure and the organism exposed. Chlorinated hydrocarbons are generally lipophilic (fat-soluble), which can lead to bioaccumulation in fatty tissues .

The action of “2-Chlorobut-2-ene” could be influenced by various environmental factors. For example, its stability could be affected by factors such as temperature, pH, and presence of other chemicals. Its efficacy could be influenced by the concentration and duration of exposure .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chlorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDHFHLZEFQSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015787 | |

| Record name | 1-Methyl-1-propenyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobut-2-ene | |

CAS RN |

4461-41-0 | |

| Record name | 2-Butene, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1-propenyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary unimolecular dissociation pathways of the 2-buten-2-yl radical, and how does 2-chloro-2-butene play a role in studying these pathways?

A1: The 2-buten-2-yl radical can dissociate through three main pathways:

Q2: How does the reactivity of 2-chloro-2-butene with the nitrate radical (NO3) compare to other chlorinated butenes?

A2: Studies employing FTIR spectroscopy have revealed that 2-chloro-2-butene, with the chlorine atom substituted at a carbon participating in the double bond, reacts with the nitrate radical (NO3) to predominantly produce acid chlorides, aldehydes, and nitrogen dioxide (NO2). [] This product distribution differs from chlorinated butenes where the chlorine atom is substituted at a carbon adjacent to the double bond. In those cases, the primary products are aldehydes, chlorinated carbonyl nitrate compounds, and NO2. [] These findings highlight the influence of chlorine atom positioning on the reactivity and product formation pathways in reactions with NO3.

Q3: Can 2-chloro-2-butene be used to synthesize other fluorinated compounds?

A3: Yes, 2-chloro-2-butene can serve as a precursor in the synthesis of specific fluorinated hydrocarbons. For instance, catalytic hydrogenation of 1,1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in the presence of a base like potassium hydroxide yields 1,1,1,4,4,4-hexafluorobutane. [] This synthetic route highlights the potential of 2-chloro-2-butene as a starting material for accessing a variety of fluorinated compounds with potential applications in various fields.

Q4: How does the presence of a chlorine atom in 2-chloro-2-butene influence the nuclear magnetic resonance (NMR) spectrum compared to its non-chlorinated counterpart?

A5: The presence of a chlorine atom in 2-chloro-2-butene significantly affects its 1H-NMR spectrum compared to 2-butene. Specifically, in the 1H-NMR spectrum of polychloroprene (a polymer derived from 2-chloro-2-butene) dissolved in C6D6, the CH proton signal splits into two distinct triplet peaks. [] These peaks correspond to the CH protons in the trans-1,4 and cis-1,4 isomers of the polymer. [] This splitting pattern arises from the chlorine atom's influence on the chemical environment and spin-spin coupling of nearby protons, enabling the differentiation and quantification of these isomers in the polymer structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.